Cas no 81136-42-7 (4-Chloro-6-ethylthieno[2,3-d]pyrimidine)

4-Chloro-6-ethylthieno[2,3-d]pyrimidine structure
81136-42-7 structure
Product Name:4-Chloro-6-ethylthieno[2,3-d]pyrimidine
Numero CAS:81136-42-7
MF:C8H7ClN2S
MW:198.672579050064
MDL:MFCD01950152
CID:60304
PubChem ID:916176
Update Time:2025-09-23

4-Chloro-6-ethylthieno[2,3-d]pyrimidine Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
    • CHEMBL269056
    • F3027-0208
    • Enamine_005558
    • 4-Chloro-6-ethyl-thieno[2,3-d]pyrimidine
    • J-515092
    • DTXSID00358795
    • FT-0646575
    • AKOS000122829
    • 81136-42-7
    • SCHEMBL3799246
    • HMS1409M14
    • IYTRSBKGPIDYHI-UHFFFAOYSA-N
    • BS-13597
    • AMY23526
    • MFCD01950152
    • BDBM50098495
    • Z56917056
    • A9978
    • 4-chloro-6-ethylthiopheno[2,3-d]pyrimidine
    • EN300-13897
    • 4-Chloro-6-ethylthieno[2,3-d]pyrimidine (ACI)
    • DB-019107
    • STK744870
    • 4-Chloro-6-ethylthieno-[2,3-d]pyrimidine
    • MDL: MFCD01950152
    • Inchi: 1S/C8H7ClN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3
    • Chiave InChI: IYTRSBKGPIDYHI-UHFFFAOYSA-N
    • Sorrisi: ClC1C2=C(SC(CC)=C2)N=CN=1

Proprietà calcolate

  • Massa esatta: 198.00200
  • Massa monoisotopica: 198.0018471g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 167
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 3.3
  • Superficie polare topologica: 54Ų

Proprietà sperimentali

  • PSA: 54.02000
  • LogP: 2.90710

4-Chloro-6-ethylthieno[2,3-d]pyrimidine Informazioni sulla sicurezza

4-Chloro-6-ethylthieno[2,3-d]pyrimidine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM151537-5g
4-Chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7 95%
5g
$417 2021-08-05
TRC
C585380-100mg
4-Chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7
100mg
$ 58.00 2023-09-08
TRC
C585380-1g
4-Chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7
1g
$ 397.00 2023-09-08
TRC
C585380-5g
4-Chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7
5g
$ 788.00 2023-09-08
abcr
AB316272-1 g
4-Chloro-6-ethylthieno[2,3-d]pyrimidine; .
81136-42-7
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€428.50 2022-03-03
Chemenu
CM151537-250mg
4-Chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7 95%+
250mg
$117 2022-03-01
Chemenu
CM151537-1g
4-Chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7 95%+
1g
$*** 2023-05-29
Chemenu
CM151537-5g
4-Chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7 95%+
5g
$*** 2023-05-29
eNovation Chemicals LLC
Y1046639-1g
4-Chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7 98%
1g
$175 2024-06-07
eNovation Chemicals LLC
Y1046639-5g
4-Chloro-6-ethylthieno[2,3-d]pyrimidine
81136-42-7 98%
5g
$470 2024-06-07

4-Chloro-6-ethylthieno[2,3-d]pyrimidine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Formamide ;  8 h, 180 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  4 h, 100 °C
2.2 Reagents: Ammonia Solvents: Water ;  cooled
Riferimento
Synthesis and Cytotoxic Evaluation of Novel Benzimidazole Fused Condensed Thienopyrimdines Derivatives
Kaliraj, S.; et al, Current Bioactive Compounds, 2020, 16(2), 133-141

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Morpholine ,  Sulfur Solvents: Ethanol ;  rt
2.1 8 h, 210 °C
3.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  cooled; 105 °C
Riferimento
Synthesis, Cytotoxic Activity and Molecular Docking Studies of New Condensed Thieno[2,3-d]Pyrimidines as Antitumor Agents
Kaliraj, S.; et al, Pharmaceutical Chemistry Journal, 2020, 54(3), 258-267

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diethylamine ,  Sulfur Solvents: Ethanol ;  12 h, rt; 14 h, rt
2.1 24 h, 160 - 170 °C
3.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  rt → 105 °C; 5 - 6 h, 105 °C
3.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  neutralized, cooled
Riferimento
Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines
Ostrynska, Olga V.; et al, European Journal of Medicinal Chemistry, 2016, 115, 148-160

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  3 h, 80 °C
Riferimento
Thienopyrimidine-based P2Y12 platelet aggregation inhibitors
Kortum, Steven W.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5919-5923

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Ammonium formate ;  12 h, 135 °C
2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  3 h, 80 °C
Riferimento
Thienopyrimidine-based P2Y12 platelet aggregation inhibitors
Kortum, Steven W.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5919-5923

Metodo di produzione 6

Condizioni di reazione
1.1 8 h, 210 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  cooled; 105 °C
Riferimento
Synthesis, Cytotoxic Activity and Molecular Docking Studies of New Condensed Thieno[2,3-d]Pyrimidines as Antitumor Agents
Kaliraj, S.; et al, Pharmaceutical Chemistry Journal, 2020, 54(3), 258-267

Metodo di produzione 7

Condizioni di reazione
1.1 24 h, 160 - 170 °C
2.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  rt → 105 °C; 5 - 6 h, 105 °C
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  neutralized, cooled
Riferimento
Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines
Ostrynska, Olga V.; et al, European Journal of Medicinal Chemistry, 2016, 115, 148-160

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Sulfur ;  rt
1.2 45 - 50 °C; 18 h, rt
2.1 Reagents: Ammonium formate ;  12 h, 135 °C
3.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  3 h, 80 °C
Riferimento
Thienopyrimidine-based P2Y12 platelet aggregation inhibitors
Kortum, Steven W.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5919-5923

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sulfur Solvents: Dimethylformamide ;  6 h, 50 °C
1.2 Reagents: Triethylamine ;  30 min; 12 h, rt; overnight, 0 °C
2.1 Solvents: Formamide ;  8 h, 180 °C
3.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  4 h, 100 °C
3.2 Reagents: Ammonia Solvents: Water ;  cooled
Riferimento
Synthesis and Cytotoxic Evaluation of Novel Benzimidazole Fused Condensed Thienopyrimdines Derivatives
Kaliraj, S.; et al, Current Bioactive Compounds, 2020, 16(2), 133-141

4-Chloro-6-ethylthieno[2,3-d]pyrimidine Raw materials

4-Chloro-6-ethylthieno[2,3-d]pyrimidine Preparation Products

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